N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide
Description
N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a formyl (-CHO) group at position 4 and a trifluoromethyl (-CF₃) group at position 3.
Properties
IUPAC Name |
N-[4-formyl-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-6(16)14-8-3-2-7(5-15)9(4-8)10(11,12)13/h2-5H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJOOTINFHVOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 4-formyl-3-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the acetamide linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of N-(4-carboxy-3-(trifluoromethyl)phenyl)acetamide.
Reduction: Formation of N-(4-hydroxymethyl-3-(trifluoromethyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The applications of N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide can be categorized into several key areas:
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways to create novel compounds.
Biology
- Biological Activity Investigation : Research has indicated potential antimicrobial and anti-inflammatory properties. The compound's formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity .
- Cytotoxicity Studies : Preliminary evaluations have shown that this compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells).
Medicine
- Drug Development : The compound is being explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals with improved efficacy and safety profiles .
Industry
- Specialty Chemicals : this compound is utilized in the development of specialty chemicals and materials with unique properties, making it valuable in various industrial applications.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide | Cyano substituent | Antimicrobial | Lacks formyl group; different reactivity |
| N-(4-Methoxy-3-(trifluoromethyl)phenyl)acetamide | Methoxy substituent | Anticancer | Does not possess formyl group |
| N-(4-Hydroxy-3-(trifluoromethyl)phenyl)acetamide | Hydroxyl substituent | Anti-inflammatory | Different functional group affecting activity |
This table highlights how the presence of the formyl group in this compound imparts distinct reactivity compared to other similar compounds.
Case Studies
Several studies have been conducted to evaluate the biological activity and potential applications of this compound:
- Antimicrobial Activity Study : A study assessed the antimicrobial efficacy against various bacterial strains, revealing significant inhibition zones that highlight its potential as an antimicrobial agent.
- Cytotoxicity Assessment : In vitro studies on MCF-7 cells demonstrated that the compound induced apoptosis at specific concentrations, suggesting its role as a potential anticancer drug .
Mechanism of Action
The mechanism of action of N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The substituents on the phenyl ring significantly alter physical and spectroscopic properties. Key comparisons include:
Biological Activity
N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the formyl group allows for potential covalent interactions with biological targets, which can modulate their activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
- Enhanced Membrane Permeability : The trifluoromethyl group increases the compound's ability to cross cell membranes, facilitating access to intracellular targets .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has been investigated for its effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Studies indicate that it may inhibit pathways associated with inflammation, positioning it as a candidate for anti-inflammatory therapies.
- Cytotoxicity Against Cancer Cells : Preliminary evaluations show that this compound displays cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) .
Research Findings
Recent studies have provided insights into the compound's biological activity:
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, highlighting its potential as an antimicrobial agent.
- Cytotoxicity Assessment : In vitro studies on MCF-7 cells showed that the compound induced apoptosis at certain concentrations, suggesting its role as a potential anticancer drug.
Comparative Analysis with Related Compounds
The unique structure of this compound differentiates it from similar compounds. Below is a comparison table highlighting structural features and biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-chlorophenyl)acetamide | Chlorine substituent | Antimicrobial | Lacks trifluoromethyl group |
| N-(4-formylthiazol-2-yl)acetamide | Thiazole moiety | Anticancer | Incorporates sulfur and nitrogen |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized to minimize impurities?
- Methodological Answer : A common approach involves nitration and subsequent reduction of intermediates. For example, nitration of 3-(trifluoromethyl)aniline derivatives followed by acetylation can yield the target compound. To minimize impurities such as nitro byproducts (e.g., N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide), use controlled nitration conditions (e.g., low temperature, stoichiometric HNO₃/H₂SO₄) and monitor intermediates via HPLC . Purification via recrystallization in ethanol/water mixtures improves yield and purity.
Q. What spectroscopic techniques are most effective for characterizing This compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the formyl group (δ ~10 ppm in ¹H NMR) and trifluoromethyl group (δ ~110-120 ppm in ¹³C NMR).
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for acetamide, ~1700 cm⁻¹ for formyl).
- LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z calculated for C₁₀H₇F₃NO₂).
Cross-reference with PubChem data for analogous acetamides .
Q. How can researchers address solubility challenges for this compound in aqueous systems?
- Methodological Answer : The trifluoromethyl and formyl groups reduce hydrophilicity. Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility. Refer to solubility parameters in the Handbook of Aqueous Solubility Data for structurally similar N-(4-Fluorophenyl)acetamide (solubility: 1.36 g/L at 25°C) as a benchmark .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations of This compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data. For analogous compounds (e.g., N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide), dihedral angles between aromatic rings and acetamide groups (~10–85°) influence steric interactions and reactivity . Computational modeling (DFT) can validate experimental observations and predict conformational stability.
Q. What strategies mitigate contradictions in bioactivity data for derivatives of this compound in kinase inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the formyl group to assess its role in binding (e.g., replace with methyl or hydroxymethyl).
- Pharmacokinetic Profiling : Compare metabolic stability using liver microsome assays. For example, trifluoromethyl groups in c-Kit-IN-3 enhance lipophilicity and half-life .
- Dose-Response Studies : Use IC₅₀ values from kinase assays (e.g., c-KIT inhibition) to correlate structural features with potency.
Q. How can researchers optimize the synthesis of This compound for scale-up while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key steps like formylation.
- Process Analytical Technology (PAT) : Use inline FT-IR or Raman spectroscopy to monitor reaction progress and detect intermediates.
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers. Validate purity via polarimetry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the metabolic stability of This compound in hepatic assays?
- Methodological Answer :
- Controlled Variables : Standardize assay conditions (e.g., microsome source, incubation time).
- Metabolite Identification : Use LC-MS/MS to detect oxidation products (e.g., hydroxylation at the formyl group).
- Comparative Studies : Cross-reference with N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide, where trifluoromethyl groups reduce metabolic clearance .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
